molecular formula C12H13F2N B12452943 1-Benzyl-3,3-difluoro-2,6-dihydropyridine

1-Benzyl-3,3-difluoro-2,6-dihydropyridine

Cat. No.: B12452943
M. Wt: 209.23 g/mol
InChI Key: HUXVFYZFFXNGNO-UHFFFAOYSA-N
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Description

1-Benzyl-3,3-difluoro-2,6-dihydropyridine is a heterocyclic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and two fluorine atoms at the 3rd position of the dihydropyridine ring.

Preparation Methods

The synthesis of 1-Benzyl-3,3-difluoro-2,6-dihydropyridine can be achieved through various synthetic routes. One common method involves the electrophilic fluorination of 1-benzyl-1,2,3,4-tetrahydropyridines. This reaction typically employs fluorinating agents such as xenon difluoride or molecular fluorine in the presence of a suitable solvent like methanol or acetonitrile . The reaction conditions often require controlled temperatures and specific catalysts to ensure regioselectivity and yield optimization.

Industrial production methods for such fluorinated compounds may involve large-scale fluorination processes using environmentally acceptable solvents and reagents, adhering to green chemistry principles . These methods aim to minimize waste and energy consumption while maximizing product yield and purity.

Chemical Reactions Analysis

1-Benzyl-3,3-difluoro-2,6-dihydropyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring. Hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, leading to the formation of various substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield pyridine derivatives, while reduction can produce piperidine derivatives.

Mechanism of Action

The mechanism of action of 1-Benzyl-3,3-difluoro-2,6-dihydropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-Benzyl-3,3-difluoro-2,6-dihydropyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzyl and fluorine groups, which enhance its versatility and potential in various scientific fields.

Properties

Molecular Formula

C12H13F2N

Molecular Weight

209.23 g/mol

IUPAC Name

1-benzyl-3,3-difluoro-2,6-dihydropyridine

InChI

InChI=1S/C12H13F2N/c13-12(14)7-4-8-15(10-12)9-11-5-2-1-3-6-11/h1-7H,8-10H2

InChI Key

HUXVFYZFFXNGNO-UHFFFAOYSA-N

Canonical SMILES

C1C=CC(CN1CC2=CC=CC=C2)(F)F

Origin of Product

United States

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